

Application Note: Detection of Timelotem in Biological Samples

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Compound of Interest

Compound Name: *Timelotem*

Cat. No.: *B15617451*

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Abstract

This application note provides detailed methodologies for the sensitive and accurate quantification of **Timelotem**, a novel ChronoKinase-1 (CK-1) inhibitor, in various biological matrices. Two primary methods are presented: a high-sensitivity Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) protocol for plasma and tissue homogenates, and a high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA) for urine samples. These protocols are designed for researchers in pharmacology, drug metabolism, and clinical development to support preclinical and clinical studies involving **Timelotem**. All experimental data are summarized, and key workflows are visualized to ensure procedural clarity and reproducibility.

Introduction to Timelotem Detection

Timelotem is an investigational small molecule designed to inhibit the activity of ChronoKinase-1, a key enzyme implicated in cellular senescence and age-related pathologies. To properly characterize its pharmacokinetic (PK) and pharmacodynamic (PD) profile, robust and validated analytical methods are essential for its quantification in biological samples. This document outlines two validated methods tailored for different research needs: LC-MS/MS for precise quantification in complex matrices like plasma, and a competitive ELISA for rapid screening of numerous urine samples.

Method 1: LC-MS/MS for Timelotem Quantification in Plasma

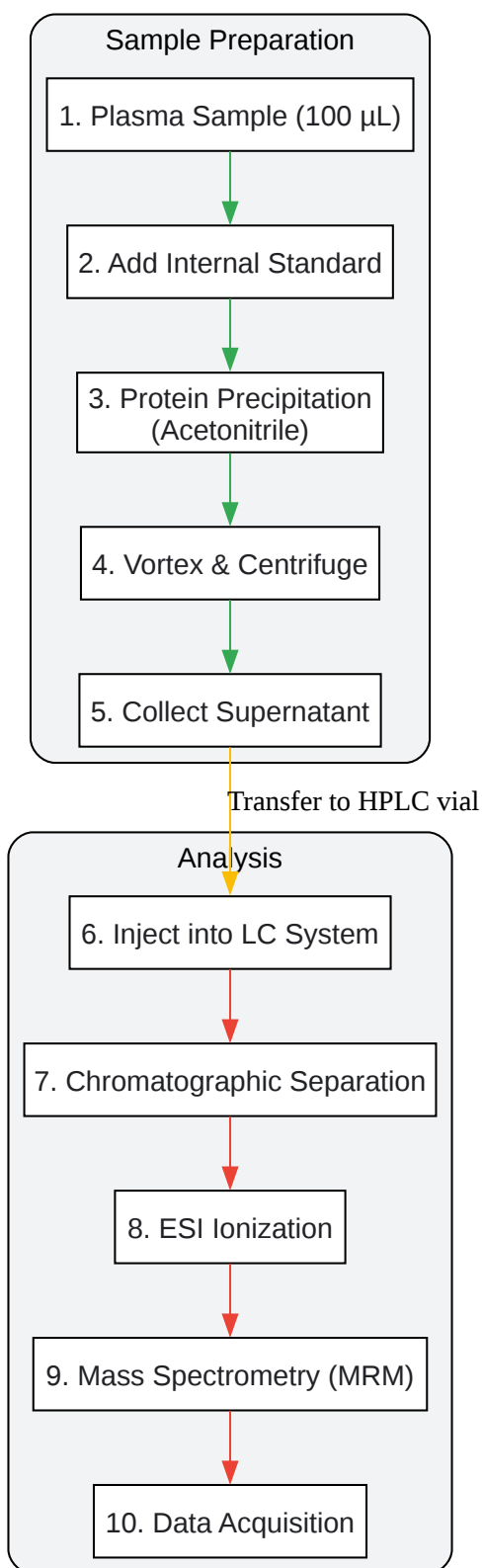
This method provides a highly sensitive and specific approach for determining **Timelotem** concentrations in human plasma, suitable for detailed pharmacokinetic studies.

Experimental Protocol: LC-MS/MS

- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples on ice.
 - Pipette 100 μ L of plasma into a 1.5 mL microcentrifuge tube.
 - Add 10 μ L of Internal Standard (IS) solution (e.g., **Timelotem**-d4, 100 ng/mL).
 - Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute at high speed.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer 200 μ L of the supernatant to a clean HPLC vial.
 - Inject 5 μ L into the LC-MS/MS system.
- Liquid Chromatography Conditions:
 - Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.
 - Column Temperature: 40°C.

- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - MRM Transitions:
 - **Timelotem**: Q1 345.2 -> Q3 189.3
 - **Timelotem-d4 (IS)**: Q1 349.2 -> Q3 193.3
 - Ion Source Temperature: 550°C.
 - Collision Gas: Argon.

LC-MS/MS Workflow Diagram



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Caption: Workflow for **Timelotem** quantification in plasma using LC-MS/MS.

Performance Characteristics

The LC-MS/MS method was validated according to regulatory guidelines. Key performance data are summarized below.

Parameter	Result	Units
Linearity Range	1 - 2000	ng/mL
Correlation Coefficient (r^2)	> 0.998	-
Lower Limit of Quantification (LLOQ)	1	ng/mL
Accuracy (% Bias) at LLOQ	± 15.2	%
Precision (% CV) at LLOQ	< 18.5	%
Mean Extraction Recovery	92.5	%
Matrix Effect	1.04	-

Table 1: Summary of LC-MS/MS method validation parameters for **Timelotem** in plasma.

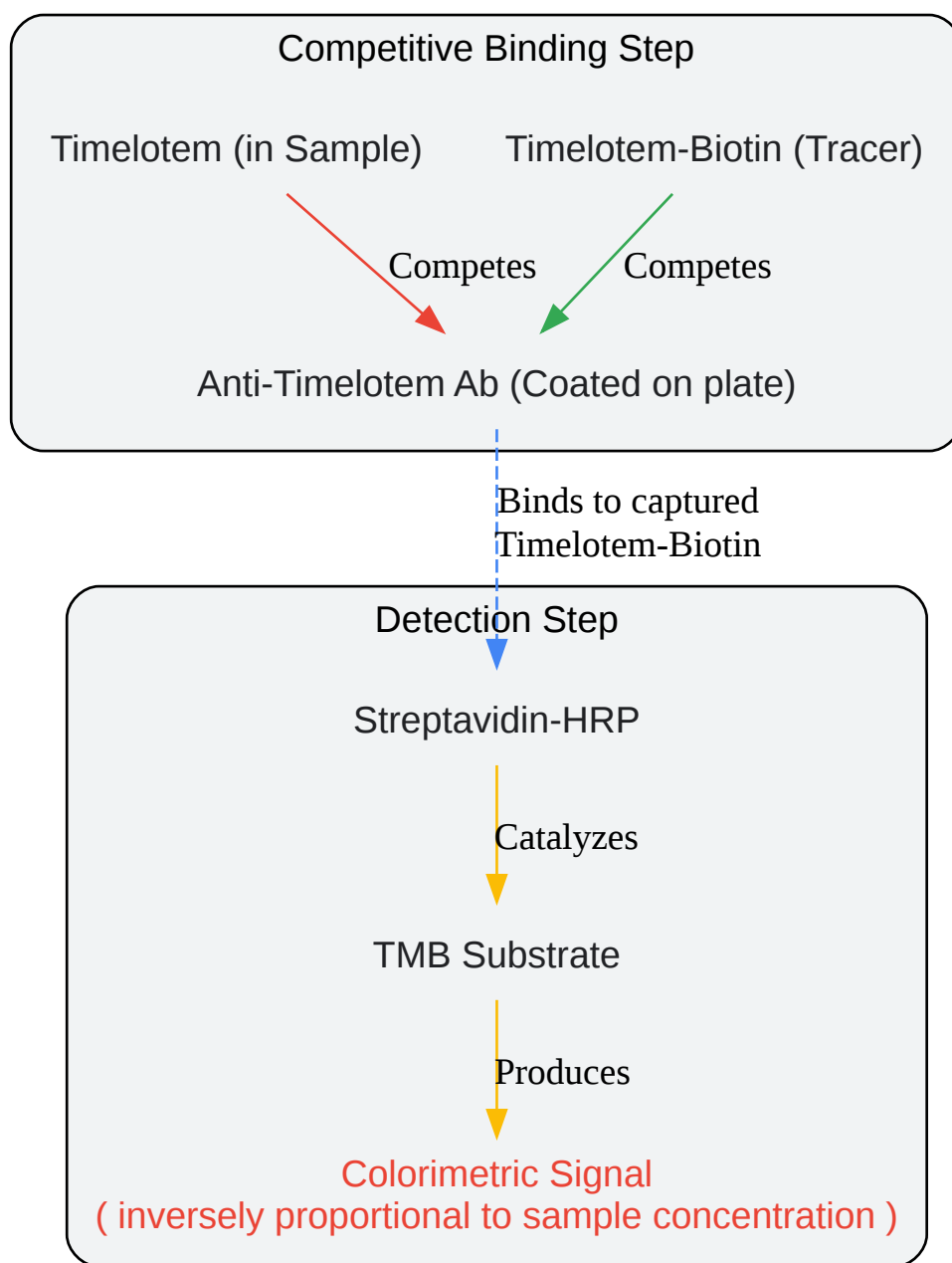
Method 2: Competitive ELISA for Timelotem in Urine

This competitive immunoassay is designed for high-throughput screening of **Timelotem** in urine samples, offering a faster and more cost-effective alternative to LC-MS/MS for large sample sets.

Principle of the Assay

Free **Timelotem** in the urine sample competes with a fixed amount of biotin-labeled **Timelotem** (**Timelotem**-Biotin) for binding to a limited number of anti-**Timelotem** antibody sites coated on a microplate. The amount of bound **Timelotem**-Biotin is inversely proportional to the concentration of **Timelotem** in the sample. A streptavidin-HRP conjugate is used for detection, which generates a colorimetric signal.

Signaling and Detection Pathway



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